molecular formula C8H5Cl2NS B13926926 5,6-Dichloro-2-methyl-1,3-benzothiazole CAS No. 55202-19-2

5,6-Dichloro-2-methyl-1,3-benzothiazole

Cat. No.: B13926926
CAS No.: 55202-19-2
M. Wt: 218.10 g/mol
InChI Key: QCGWGZUXKJGPIS-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methyl-1,3-benzothiazole (CAS Number: 55202-19-2) is a benzothiazole derivative of high interest in scientific research and development. With a molecular formula of C 8 H 5 Cl 2 NS and a molecular weight of 218.10 g/mol , this compound serves as a versatile chemical intermediate and a privileged scaffold in the synthesis of more complex molecules for various applications. Compounds within the benzothiazole class are extensively investigated for their biological activities . Research into structurally related molecules has demonstrated strong antifungal and antitumoral properties against human cancer cells, suggesting the potential of the benzothiazole core as a valuable pharmacophore in drug discovery . The mechanism of action for such active benzothiazole derivatives is often associated with their interaction with biological membranes and cellular targets; for instance, studies on similar compounds have shown they can integrate into lipid monolayers, inducing significant changes in membrane organization and dynamics, which may contribute to their biological effects . As a building block, this compound is a valuable reagent for researchers in medicinal chemistry, organic synthesis, and material science. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55202-19-2

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

5,6-dichloro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3

InChI Key

QCGWGZUXKJGPIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5,6 Dichloro 2 Methyl 1,3 Benzothiazole

Retrosynthetic Analysis of 5,6-Dichloro-2-methyl-1,3-benzothiazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an effective synthetic route.

Key Disconnections and Precursor Identification

The primary disconnection for this compound involves breaking the bonds of the thiazole (B1198619) ring. The most common and logical disconnections are at the C-S and C=N bonds. This approach leads to two key precursors: a substituted 2-aminothiophenol (B119425) and a source for the 2-methyl group.

Specifically, the retrosynthesis identifies 4,5-dichloro-2-aminothiophenol as the crucial aromatic precursor. The 2-methyl group can be introduced by reacting this aminothiophenol with a compound containing a methyl group attached to a carbonyl, such as acetic acid or its derivatives like acetyl chloride .

Strategic Considerations for Regioselectivity

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted benzothiazoles. In the case of this compound, the starting material, 4,5-dichloro-2-aminothiophenol, already possesses the desired substitution pattern on the benzene (B151609) ring. The primary regioselective challenge lies in ensuring the correct cyclization to form the thiazole ring.

The reaction between a 2-aminothiophenol and an aldehyde or carboxylic acid derivative proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization involving the thiol group. The inherent positioning of the amino and thiol groups in an ortho relationship on the benzene ring directs the cyclization to form the five-membered thiazole ring, ensuring high regioselectivity. The use of specific catalysts and reaction conditions can further enhance this selectivity and prevent the formation of unwanted side products. acgpubs.org

Classical Synthetic Routes to Benzothiazole (B30560) Derivatives Applied to this compound

The synthesis of benzothiazoles is a well-established area of organic chemistry, with several classical methods available. These routes are readily adaptable for the preparation of this compound.

Ring Closure Reactions of Substituted 2-Aminothiophenols

The most prevalent and versatile method for synthesizing benzothiazoles is the ring closure reaction of a 2-aminothiophenol with a suitable electrophile. indexcopernicus.com This approach is widely used due to the availability of a broad range of starting materials and the generally high yields obtained.

A common and straightforward method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivatives. mdpi.comtandfonline.com For the synthesis of this compound, 4,5-dichloro-2-aminothiophenol is reacted with acetic acid. tandfonline.com This reaction is typically carried out under acidic conditions, often using polyphosphoric acid (PPA), or with the aid of a coupling reagent. indexcopernicus.comtandfonline.com Microwave irradiation has also been employed to accelerate this condensation, offering a greener and more efficient alternative. tku.edu.tw

Alternatively, more reactive derivatives of acetic acid, such as acetyl chloride or acetic anhydride (B1165640), can be used. tandfonline.com These reactions often proceed under milder conditions and can provide higher yields of the desired product. The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to afford the benzothiazole ring.

Reactant 1Reactant 2Catalyst/ConditionsProduct
4,5-dichloro-2-aminothiophenolAcetic acidPolyphosphoric acid, heatThis compound
4,5-dichloro-2-aminothiophenolAcetyl chlorideBase (e.g., pyridine)This compound
4,5-dichloro-2-aminothiophenolAcetic anhydrideHeatThis compound

Another widely used method involves the condensation of a 2-aminothiophenol with an aldehyde or a ketone. tandfonline.comorganic-chemistry.orgnih.gov To synthesize this compound, 4,5-dichloro-2-aminothiophenol would be reacted with acetaldehyde. This reaction is typically carried out in the presence of an oxidizing agent, as the initial condensation product is a benzothiazoline, which is then oxidized to the corresponding benzothiazole. organic-chemistry.orgnih.gov

Various oxidizing agents can be employed, including molecular oxygen (air), hydrogen peroxide, or manganese dioxide. nih.gov The reaction can also be facilitated by catalysts such as Lewis acids or solid supports. tku.edu.tworganic-chemistry.org This method is advantageous due to the wide availability of aldehydes and the often-mild reaction conditions required.

Reactant 1Reactant 2Oxidizing Agent/CatalystProduct
4,5-dichloro-2-aminothiophenolAcetaldehydeAir, catalystThis compound
4,5-dichloro-2-aminothiophenolAcetaldehydeHydrogen peroxideThis compound
4,5-dichloro-2-aminothiophenolAcetaldehydeManganese dioxideThis compound

Cyclization of Thioamides

A prominent and versatile method for the synthesis of the benzothiazole core is the intramolecular oxidative cyclization of N-arylthioamides (thioanilides). This reaction, often referred to as a modified Jacobson-type cyclization, involves the formation of a C-S bond between the thiocarbonyl group and the ortho-position of the aniline (B41778) ring. To produce this compound, the requisite precursor would be N-(3,4-dichlorophenyl)ethanethioamide.

The transformation is an oxidative process that can be facilitated by a variety of reagents and conditions. Classic methods employ oxidants like potassium ferricyanide (B76249) in an alkaline solution. tandfonline.comnih.gov More contemporary approaches utilize reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or phenyliodine(III) bis(trifluoroacetate) (PIFA), which can effect the cyclization under mild conditions. nih.gov The reaction generally proceeds via a radical mechanism, where an initial oxidation of the thioamide is followed by intramolecular cyclization and subsequent aromatization to yield the stable benzothiazole ring system. nih.govnih.gov

Recent advancements have also introduced photochemical methods. For instance, visible-light-driven, photoredox-catalyzed cyclization of thioanilides presents a greener alternative, often proceeding at room temperature without the need for harsh oxidants. acs.orgtandfonline.com These reactions can be mediated by photocatalysts that initiate a single-electron transfer (SET) process, leading to the formation of a radical cation from the thioamide, which then undergoes cyclization. rsc.org

Oxidant/ConditionPrecursorProductKey Features
Potassium FerricyanideN-(3,4-dichlorophenyl)ethanethioamideThis compoundClassical Jacobson-type cyclization. tandfonline.comnih.gov
DDQ / PIFAN-(3,4-dichlorophenyl)ethanethioamideThis compoundMilder conditions, often high yields. nih.gov
Visible Light/PhotocatalystN-(3,4-dichlorophenyl)ethanethioamideThis compoundGreen chemistry approach, ambient temperature. acs.orgtandfonline.com

Direct Halogenation and Methylation Approaches on Benzothiazole Core

An alternative synthetic strategy involves the stepwise functionalization of a pre-existing benzothiazole ring. Theoretically, this compound could be prepared by the direct chlorination of 2-methyl-1,3-benzothiazole or the direct methylation of 5,6-dichloro-1,3-benzothiazole.

Direct Halogenation: The direct chlorination of 2-methyl-1,3-benzothiazole would involve an electrophilic aromatic substitution reaction. The benzothiazole nucleus can be halogenated on the benzene ring, but controlling the regioselectivity to exclusively obtain the 5,6-dichloro isomer is a significant challenge. Electrophilic substitution on the benzothiazole ring is influenced by the existing methyl group and the heteroatoms, with substitution possible at the 4, 5, 6, and 7 positions. Direct chlorination reactions often lead to a mixture of mono-, di-, and poly-halogenated isomers, which can be difficult to separate. nih.gov Studies on direct iodination of benzothiazoles have shown that mixtures of products are common, and achieving specific substitution patterns requires careful control of conditions. nih.gov Therefore, while feasible in principle, direct chlorination is generally not a preferred method for synthesizing a specific, pure regioisomer like the 5,6-dichloro derivative.

Modern and Green Synthetic Approaches for Benzothiazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for benzothiazole synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and lower energy consumption.

Catalytic Methodologies for Benzothiazole Formation

Catalysis is at the forefront of modern organic synthesis, offering pathways that are both efficient and selective. Various catalytic systems have been developed for benzothiazole formation, significantly improving upon traditional stoichiometric methods.

Transition metals, particularly copper and palladium, are powerful catalysts for forming the C-S and C-N bonds inherent to the benzothiazole structure.

Copper Catalysis: Copper-catalyzed reactions are valued for their cost-effectiveness and versatility. Copper catalysts can promote the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and a variety of coupling partners, including nitriles, aldehydes, and N-benzyl-2-iodoanilines. organic-chemistry.orgorganic-chemistry.orgmdpi.com One common copper-catalyzed approach is the intramolecular C-S bond formation from N-(2-halophenyl)thioamides. This method is particularly useful for synthesizing complex benzothiazoles under relatively mild conditions. nih.gov

Palladium Catalysis: Palladium catalysts are renowned for their high efficiency in cross-coupling reactions. They are frequently used to construct benzothiazoles via intramolecular C-S bond formation. organic-chemistry.org For example, the palladium-catalyzed cyclization of o-bromophenylthioamides or o-iodothiobenzanilides provides a reliable route to 2-substituted benzothiazoles. nih.govorganic-chemistry.org These methods often exhibit high functional group tolerance and proceed under mild, ligand-free conditions, making them highly attractive for complex molecule synthesis. organic-chemistry.org

CatalystReaction TypeSubstratesKey Features
Copper (Cu)Condensation / C-S Coupling2-Aminobenzenethiols + Nitriles; N-(2-halophenyl)thioamidesCost-effective, versatile, mild conditions. nih.govorganic-chemistry.org
Palladium (Pd)Intramolecular C-S Couplingo-halophenylthioamides/thioanilidesHigh efficiency, excellent functional group tolerance, often ligand-free. nih.govorganic-chemistry.org

Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate reactions, offering a greener alternative to transition metal catalysis. In benzothiazole synthesis, organocatalysts can be employed in reactions such as the [3+2]-cycloaddition of azides and ketones to form more complex, fused heterocyclic systems containing a benzothiazole moiety. rsc.orgrsc.org Chiral amine catalysts have also been used for the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles, demonstrating the power of organocatalysis in creating stereochemically complex molecules. acs.orgnih.gov

Enzyme Catalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions (typically in aqueous media at ambient temperature). Enzymes like laccase and trypsin have been successfully employed in the synthesis of benzothiazole derivatives. tandfonline.comnih.gov For example, laccases, which are copper-containing oxidoreductase enzymes, can catalyze the synthesis of benzothiazole-functionalized alkynes, which can be further elaborated. tandfonline.comresearchgate.nettandfonline.com In another approach, a combination of enzyme catalysis (using a hydrolase) and photoredox catalysis has been shown to produce 2-substituted benzothiazoles with extremely high efficiency, achieving high yields in minutes under an air atmosphere. bohrium.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comscielo.br

The synthesis of benzothiazoles is particularly amenable to microwave assistance. The condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides can be completed in minutes under microwave irradiation, often in solvent-free conditions or with green solvents. nih.govias.ac.intandfonline.com For instance, the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes is highly efficient under microwave conditions, providing access to a library of benzothiazole derivatives in excellent yields. ias.ac.in This rapid and efficient heating method aligns with the principles of green chemistry by reducing energy consumption and minimizing reaction times. scielo.br

Solvent-Free and Ionic Liquid-Mediated Reactions

The development of eco-friendly synthetic protocols has led to a surge in solvent-free and ionic liquid-based methodologies for the synthesis of benzothiazole derivatives. These approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional methods.

Solvent-Free Synthesis: Solvent-free, or solid-state, reaction conditions represent a cornerstone of green chemistry. For the synthesis of the benzothiazole core, this typically involves the condensation of a substituted 2-aminothiophenol with an aldehyde or carboxylic acid derivative, often facilitated by a catalyst under thermal or microwave conditions. While direct synthesis of this compound under solvent-free conditions from 4,5-dichloro-2-aminothiophenol and acetic anhydride (or a related acetyl equivalent) is plausible, the literature more broadly supports the synthesis of 2-substituted benzothiazoles using these green principles. For instance, various 2-arylbenzothiazoles have been synthesized by reacting 2-aminothiophenols with aldehydes under solvent-free conditions using heterogeneous catalysts like ZnO-beta zeolite or zinc sulfide (B99878) nanoparticles. These catalysts are often recyclable, further enhancing the environmental credentials of the synthesis.

Ionic Liquid-Mediated Reactions: Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable alternatives to traditional organic solvents. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them excellent media for chemical reactions. Thiazolium and benzothiazolium-based ionic liquids have been synthesized and studied. More relevant to the scaffold's assembly, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as a greener alternative to conventional ILs. One study demonstrated the use of a [CholineCl][Imidazole]₂ deep eutectic solvent as an efficient and recyclable catalyst for the one-pot, solvent-free synthesis of 2-substituted benzothiazoles. Such a system could be adapted for the synthesis of this compound, offering a sustainable and efficient pathway.

Reaction TypeReactantsConditionsCatalyst/MediumAdvantages
Solvent-Free Condensation 2-Aminothiophenol, AldehydesThermal/MicrowaveHeterogeneous (e.g., ZnO-beta zeolite)Recyclable catalyst, reduced waste, short reaction time
Ionic Liquid-Mediated 2-Aminothiophenol, AldehydesConventional HeatingDeep Eutectic Solvent (DES)Recyclable medium, high yields, environmentally friendly

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. They allow for the rapid construction of complex molecules from simple precursors, making them ideal for generating libraries of compounds for drug discovery.

Several MCRs have been developed for the synthesis of the benzothiazole scaffold and its fused derivatives. dntb.gov.uaminia.edu.eg A common strategy involves the in-situ formation and subsequent reaction of the benzothiazole core. For example, a three-component reaction between a 2-aminothiophenol, an aldehyde, and an isonitrile can yield 3-aminoimidazo[2,1-b]benzothiazoles. researchgate.net Similarly, the Biginelli reaction, a well-known MCR, has been adapted to synthesize benzothiazolyl-pyrimidine derivatives. dntb.gov.ua This involves a one-pot reaction between a benzothiazole-containing active methylene (B1212753) compound, an aldehyde, and urea (B33335) or thiourea (B124793). dntb.gov.ua

While these examples produce more complex fused systems, the principles can be applied to the design of MCRs that directly assemble the core this compound structure or its immediate precursors, streamlining the synthetic process significantly compared to traditional multi-step syntheses.

Post-Synthetic Functionalization and Derivatization of the this compound Core

Once the core scaffold is synthesized, its functionalization is key to developing analogues with tailored properties. Derivatization can occur at several positions: the benzene ring, the thiazole ring, or the 2-methyl substituent.

Reactions at the Benzene Ring Substituents (e.g., further halogenation, nitration, sulfonation)

The benzene portion of this compound is electron-deficient due to the inductive electron-withdrawing effects of the two chlorine atoms and the fused thiazole ring system. wikipedia.orgresearchgate.net This deactivation makes classical electrophilic aromatic substitution (EAS) reactions challenging, requiring harsh conditions. minia.edu.eguci.edu

Further Halogenation: Introduction of another halogen (e.g., bromine or chlorine) would require a potent Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and would be expected to proceed slowly. researchgate.net

Nitration: Nitration, typically achieved with a mixture of concentrated nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group, a powerful deactivating group, making subsequent substitutions even more difficult. masterorganicchemistry.comscispace.com The harsh conditions required could also lead to oxidation or degradation of the thiazole ring.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group. This reaction is often reversible, which can be synthetically useful. mnstate.edu

ReactionReagentsExpected Position(s)Conditions
Nitration HNO₃ / H₂SO₄C4 and/or C7Harsh
Halogenation Cl₂ or Br₂ / Lewis AcidC4 and/or C7Harsh
Sulfonation Fuming H₂SO₄C4 and/or C7Harsh

Functionalization at the Thiazole Ring Positions (e.g., C-2, N-3)

The thiazole ring offers two primary sites for functionalization: the 2-methyl group and the 3-nitrogen atom.

Functionalization of the 2-Methyl Group: The protons on the C2-methyl group are acidic due to the electron-withdrawing nature of the adjacent imine bond (C=N). This allows for deprotonation with a strong base (e.g., n-butyllithium or LDA) to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new C-C bonds. For example, reaction with diones can form tertiary alcohol products. researchgate.net Additionally, the methyl group can be a site for oxidation. Reaction with oxidizing agents, such as selenium dioxide or under radical conditions, can convert the methyl group into an aldehyde (1,3-benzothiazole-2-carbaldehyde), which is a versatile handle for further derivatization. acs.orgnih.gov

Functionalization at the N-3 Position: The nitrogen atom at the 3-position is nucleophilic and can be alkylated or acylated. Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary benzothiazolium salts. These salts are more reactive and can be used in various subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov The two chlorine atoms on the benzene ring of this compound serve as handles for such transformations, most notably the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an aryl halide.

The key challenge in a dihalo-system is achieving site-selectivity. The relative reactivity of the C5-Cl and C6-Cl bonds towards oxidative addition to the palladium(0) catalyst will determine the outcome. In many dihalo-heterocyclic systems, subtle electronic and steric differences between the two halogen positions can be exploited to favor mono-substitution at one site over the other by careful selection of the palladium catalyst, ligand, base, and reaction temperature. rsc.orgnih.govrsc.org For example, studies on 2-amino-6-bromobenzothiazole (B93375) have shown that Suzuki coupling proceeds efficiently at the C6 position to generate 2-amino-6-arylbenzothiazoles. nih.gov It is plausible that similar selectivity could be achieved for the 5,6-dichloro system, allowing for the sequential introduction of two different aryl or heteroaryl groups, thereby generating significant molecular diversity from a single precursor.

ReactionCoupling PartnerCatalyst SystemPotential Outcome
Suzuki-Miyaura Coupling Arylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), BaseMono- or di-arylation at C5 and/or C6

Synthesis of Analogues and Prodrug Structures (Chemical Design Focus)

The this compound core serves as a versatile scaffold for the design of analogues and potential prodrugs. The synthetic strategies described above enable systematic structural modifications to explore structure-activity relationships (SAR).

Analogue Synthesis: Chemical design can focus on several key areas.

Modification at C2: The 2-methyl group can be replaced by a variety of other substituents by starting the initial synthesis with different reagents instead of acetic anhydride. Using different carboxylic acids or their derivatives would yield analogues with diverse alkyl or aryl groups at the C2 position. Alternatively, functionalization of the 2-methyl group as described in section 2.4.2 provides a route to a wide array of derivatives.

Modification of the Benzene Ring: The chloro substituents at C5 and C6 can be replaced with other functional groups using palladium-catalyzed cross-coupling reactions (section 2.4.3). This allows for the introduction of aryl, heteroaryl, alkyl, or alkoxy groups, significantly altering the electronic and steric properties of the molecule.

Introduction of Polar Groups: To modulate physicochemical properties like solubility, polar groups can be introduced. For example, converting a C6-aryl group (introduced via Suzuki coupling) that has a nitro substituent to an amino group via reduction provides a handle for further derivatization into amides or sulfonamides.

Prodrug Design: Prodrug strategies can be employed to improve properties such as bioavailability or to achieve targeted drug delivery. For instance, if an analogue containing a phenol (B47542) or an amine is synthesized, this functional group can be esterified or converted to an amide with a promoiety that is designed to be cleaved in vivo, releasing the active parent drug. The synthesis of such structures would rely on standard functional group transformations applied to the advanced, functionalized benzothiazole intermediates. rsc.org

Theoretical and Computational Studies of 5,6 Dichloro 2 Methyl 1,3 Benzothiazole

Electronic Structure and Molecular Orbital Theory Analysis: Awaiting Investigation

The electronic properties of a molecule are fundamental to its chemical reactivity and intermolecular interactions. Key aspects of this analysis remain uninvestigated for 5,6-Dichloro-2-methyl-1,3-benzothiazole.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Currently, there is no published data detailing the HOMO-LUMO energies or the energy gap for this compound.

Charge Distribution and Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate regions of positive and negative electrostatic potential on the electron density surface. For this compound, an MEP analysis would highlight the influence of the electronegative chlorine and nitrogen atoms and the electron-donating methyl group on the molecule's reactivity. However, no such maps or detailed charge distribution studies have been published.

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. This analysis would provide specific charge values for each atom in this compound, offering deeper insight into its electronic structure and bonding characteristics. This data is not currently available in the scientific literature.

Conformational Analysis and Energetics: An Open Question

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and material properties. A comprehensive conformational analysis for this compound is yet to be performed.

Torsional Potential Energy Surface Scans

A torsional potential energy surface scan, particularly around the bond connecting the methyl group to the benzothiazole (B30560) ring, would reveal the energy barriers to rotation and identify the most stable rotational conformations (rotamers). This type of detailed energetic mapping has not been conducted or reported for this compound.

Stability of Rotamers and Isomers

Following a potential energy surface scan, the relative stabilities of different rotamers and any potential isomers could be determined. This information is vital for understanding which conformations are most likely to exist and interact in a given environment. As with other computational aspects, this area remains unexplored for this compound.

Spectroscopic Property Prediction (Theoretical)

Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the elucidation of molecular structure and electronic behavior without the need for empirical measurement. Methods based on Density Functional Theory (DFT) are widely employed for their favorable balance of accuracy and computational cost.

Quantum Chemical Calculation of NMR Chemical Shifts

Quantum chemical calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using a suitable theoretical method. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within the DFT framework. nih.gov

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_sample. mdpi.com The choice of density functional (e.g., B3LYP, B97-2) and basis set (e.g., 6-31G(d,p), pcS-n) is crucial for obtaining accurate results. nih.govnih.gov Furthermore, modeling the solvent environment, often through a Polarizable Continuum Model (PCM), is essential as solvent effects can significantly influence chemical shifts. nih.gov For this compound, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the structure, aiding in the interpretation of experimental spectra.

Table 1: Exemplary Predicted NMR Chemical Shifts (¹³C and ¹H) for a Benzothiazole Derivative Disclaimer: The following data is a representative example for a substituted benzothiazole and not specific to this compound. Calculations are typically performed at a specific level of theory (e.g., B3LYP/6-31G(d,p)) in a specified solvent.

Atom PositionPredicted ¹³C Shift (ppm)Attached ProtonPredicted ¹H Shift (ppm)
C2165.4--
C4123.1H47.85
C5126.8--
C6125.2--
C7121.9H77.40
C3a152.5--
C7a133.0--
CH₃19.8H (CH₃)2.80

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy is fundamental for identifying molecular functional groups and confirming structural assignments. Theoretical vibrational frequency analysis using DFT and ab initio methods like Hartree-Fock can predict the infrared (IR) and Raman spectra of a molecule. nih.gov Following geometry optimization, a frequency calculation is performed to find the harmonic vibrational frequencies. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. mdpi.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis provides the frequency, IR intensity, and Raman activity for each vibrational mode, such as C-H stretching, C=N stretching, and aromatic ring vibrations, allowing for a detailed assignment of the experimental FT-IR and FT-Raman spectra. researchgate.netscialert.net

Table 2: Exemplary Predicted Vibrational Frequencies for a Benzothiazole Derivative Disclaimer: The following data is a representative example for a substituted benzothiazole and not specific to this compound. Assignments are based on Potential Energy Distribution (PED) analysis.

Predicted Frequency (cm⁻¹, Scaled)IR IntensityRaman ActivityAssignment (Vibrational Mode)
3085MediumHighAromatic C-H Stretch
2950LowMediumMethyl C-H Symmetric Stretch
1610HighMediumC=N Stretch
1580HighHighAromatic C=C Stretch
1450MediumLowMethyl Asymmetric Bend
820HighLowC-H Out-of-plane Bend
750MediumLowC-Cl Stretch

UV-Visible Absorption Spectral Prediction via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the most common quantum chemical method for calculating the electronic excited states and predicting the UV-Visible absorption spectra of molecules. faccts.de The method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. mdpi.com

The output of a TD-DFT calculation includes the maximum absorption wavelength (λ_max), the oscillator strength (which is related to the intensity of the absorption band), and the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO). nih.govresearchgate.net These calculations can predict π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic systems like this compound. Solvent effects are also critical in UV-Vis spectroscopy and are typically included using implicit solvation models. nih.gov

Table 3: Exemplary Predicted UV-Visible Spectral Data for a Benzothiazole Derivative Disclaimer: The following data is a representative example for a substituted benzothiazole and not specific to this compound. Calculations are typically performed using a method like TD-DFT/B3LYP/6-31+G(d) in a solvent.

Excitationλ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
S₀ → S₁3150.25HOMO → LUMOπ→π
S₀ → S₂2880.18HOMO-1 → LUMOπ→π
S₀ → S₃2650.05HOMO → LUMO+1π→π*

Quantum Chemical Descriptors for Reactivity Prediction

Conceptual DFT provides a framework to define chemical concepts such as electronegativity and hardness, allowing for the prediction of molecular reactivity. nanobioletters.com These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Fukui Functions and Local Reactivity Indices

While global descriptors describe the reactivity of the molecule as a whole, Fukui functions provide insight into local reactivity, identifying which atoms within a molecule are most susceptible to attack. researchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net

Condensed Fukui functions are used to determine the reactivity of individual atomic sites:

f_k^+ for nucleophilic attack: Indicates the site most likely to accept an electron.

f_k^- for electrophilic attack: Indicates the site most likely to donate an electron.

f_k^0 for radical attack: Derived from the average of f_k^+ and f_k^-. researchgate.net

These indices are crucial for predicting regioselectivity in chemical reactions. For this compound, Fukui functions would identify the most electrophilic and nucleophilic centers, such as the nitrogen and sulfur atoms or specific carbons on the aromatic ring.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Key global descriptors include:

Ionization Potential (I) ≈ -E_HOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -E_LUMO : The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Measures the resistance to a change in electron distribution. A harder molecule is less reactive. dergipark.org.tr

Chemical Potential (μ) = -(I + A) / 2 : Related to the "escaping tendency" of electrons.

Electrophilicity Index (ω) = μ² / (2η) : Measures the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. researchgate.netindianchemicalsociety.com

These values provide a quantitative measure of the molecule's stability and its propensity to act as an electrophile or nucleophile in reactions.

Table 4: Exemplary Global Reactivity Descriptors for a Benzothiazole Derivative Disclaimer: The following data is a representative example for a substituted benzothiazole and not specific to this compound. Values are typically calculated in eV.

ParameterFormulaCalculated Value (eV)
E_HOMO--6.25
E_LUMO--1.15
Ionization Potential (I)-E_HOMO6.25
Electron Affinity (A)-E_LUMO1.15
Energy Gap (ΔE)I - A5.10
Chemical Hardness (η)(I - A) / 22.55
Chemical Potential (μ)-(I + A) / 2-3.70
Electrophilicity Index (ω)μ² / (2η)2.68

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic evolution of molecular systems, helping to understand complex processes at a microscopic level. For compounds like this compound, MD simulations can elucidate conformational stability, the nature of protein-ligand interactions, and the influence of the surrounding environment. nih.govnih.gov The stability of a ligand-protein complex during a simulation is often assessed by calculating the Root Mean Square Deviation (RMSD), where lower values typically indicate greater stability. nih.gov

Analysis of MD simulation trajectories can reveal various parameters critical to understanding intermolecular interactions. These include the Root Mean Square Fluctuation (RMSF) to identify flexible regions of a molecule, the Radius of Gyration (RoG) to assess its compactness, and the Solvent Accessible Surface Area (SASA) to measure the molecule's exposure to the solvent. nih.gov

Solvent Effects on Molecular Conformation and Electronic Structure

The surrounding solvent environment can significantly influence the conformation and electronic properties of a molecule. Computational studies on benzothiazole derivatives have investigated the effect of solvent polarity on their absorption spectra and electronic characteristics. researchgate.net Different polar and nonpolar solvents, such as ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are used in these theoretical calculations to model these effects. researchgate.net

The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of a solvent. researchgate.net This approach models the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. Such studies allow for the prediction of how the electronic structure of this compound might be perturbed in various chemical environments, which is crucial for understanding its behavior in solution. For instance, changes in solvent polarity can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its reactivity and spectroscopic properties.

Table 1: Solvents Used in Computational Studies of Benzothiazole Derivatives

Solvent Type
Ethanol Polar Protic
Acetone Polar Aprotic
Dimethylformamide (DMF) Polar Aprotic
Dimethyl Sulfoxide (DMSO) Polar Aprotic

This table lists solvents commonly used to study the effect of polarity on the absorption spectra of benzothiazole derivatives. researchgate.net

Ligand-Protein Interaction Modeling (without specific biological outcomes)

Molecular docking and MD simulations are instrumental in modeling the interactions between a ligand, such as a benzothiazole derivative, and a protein. nih.govscienceopen.com These models provide a detailed view of the binding mode and the specific intermolecular forces that stabilize the ligand-protein complex. The binding affinity is determined by a combination of factors including shape complementarity and the formation of favorable interactions within the protein's binding pocket. nih.gov

The primary types of interactions observed in these models are hydrophobic interactions, hydrogen bonds, ionic interactions, and water bridges. nih.gov For example, in simulations involving benzothiazole derivatives with proteins like the human angiotensin-converting enzyme 2 (ACE2) receptor, specific amino acid residues are identified as key interaction partners. nih.gov Hydrophobic interactions often involve residues like tyrosine, leucine, and methionine, while water bridges can form between the ligand and amino acids such as asparagine and lysine. nih.gov

Molecular docking studies on serum albumin, a common model protein, help to identify the location of binding sites. scienceopen.com Proteins like bovine serum albumin (BSA) have known ligand-binding sites located in hydrophobic cavities within specific subdomains (e.g., IIA and IIIA). scienceopen.com By modeling the docking of a compound like this compound into these sites, it is possible to predict its binding orientation and the key residues involved in the interaction.

Table 2: Examples of Intermolecular Interactions in Protein-Benzothiazole Derivative Complexes

Interaction Type Interacting Amino Acid Examples
Hydrophobic Tyr, Leu, Met, Trp, Pro, Val
Water Bridges Asn, Asp, Lys, Tyr
Ionic Asp

This table summarizes the types of non-covalent interactions and representative amino acids involved in the binding of benzothiazole derivatives to protein targets as observed in molecular dynamics simulations. nih.gov

Reaction Mechanisms and Kinetics of 5,6 Dichloro 2 Methyl 1,3 Benzothiazole

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) on the 5,6-Dichloro-2-methyl-1,3-benzothiazole molecule is a challenging reaction. The fused thiazole (B1198619) ring system generally deactivates the benzene ring towards electrophilic attack due to its electron-withdrawing nature. This deactivation is further intensified by the two chlorine atoms.

The regiochemical outcome of any potential EAS reaction is determined by the combined directing effects of the substituents and the fused ring. In this compound, the only available positions for substitution on the benzene moiety are C-4 and C-7.

Directing Effect of Chloro Groups: Halogens are classified as deactivating, yet ortho, para-directing substituents. libretexts.org The chlorine atom at C-5 directs incoming electrophiles to its ortho positions (C-4 and C-6). The chlorine atom at C-6 directs to its ortho positions (C-5 and C-7). As C-5 and C-6 are already substituted, the cumulative effect of the chloro groups directs the electrophile to positions C-4 and C-7.

Directing Effect of the Fused Thiazole Ring: The benzothiazole (B30560) nucleus itself influences regioselectivity. Theoretical and experimental studies on the related compound 2-methylbenzothiazole (B86508) show that electrophilic attack by hydroxyl radicals can occur at all available positions on the benzene ring (C-4, C-5, C-6, and C-7). nih.govacs.org The precise distribution depends on the stability of the resulting carbocation intermediate (the sigma complex). For this compound, the electron-withdrawing nature of the thiazole ring would preferentially direct incoming electrophiles to positions that are least destabilized.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Position of AttackDirecting InfluencesPredicted Outcome
C-4ortho to C-5 ChloroPossible, subject to steric hindrance and electronic deactivation.
C-7ortho to C-6 ChloroPossible, generally less sterically hindered than C-4.

The rate of electrophilic aromatic substitution is significantly influenced by the substituents present.

Halogen Groups: The two chlorine atoms strongly deactivate the benzene ring. They withdraw electron density through the inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.orglibretexts.org This withdrawal of electron density destabilizes the positively charged sigma complex intermediate, thereby increasing the activation energy and slowing the reaction rate compared to unsubstituted benzene. unizin.org

Methyl Group: The methyl group at the C-2 position is not directly attached to the benzene ring. Its electronic effect is transmitted through the thiazole nucleus. Generally, alkyl groups are activating. pressbooks.pub Studies on the gas-phase oxidation of 2-methylbenzothiazole have shown that it reacts about 50% faster than unsubstituted benzothiazole, indicating that the C-2 methyl group confers a modest activating effect on the molecule as a whole. nih.govacs.org However, this slight activation is insufficient to overcome the powerful deactivating effects of the two chlorine atoms and the fused thiazole ring. Consequently, this compound is expected to be highly unreactive towards electrophilic aromatic substitution, requiring harsh reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two principal locations on the molecule: the chlorinated carbon atoms of the benzene ring or the C-2 position of the thiazole ring.

The chlorine atoms at C-5 and C-6 can potentially be displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In this compound, the fused thiazole ring acts as an electron-withdrawing group. The electronegative nitrogen atom is particularly effective at stabilizing the negative charge of the Meisenheimer complex, especially when the attack occurs at C-6 (para to the nitrogen) and C-5. This activation makes the displacement of the chloro groups plausible under suitable conditions with strong nucleophiles like alkoxides, thiolates, or amines. The reaction rate would depend on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

The C-2 position of the benzothiazole ring is another potential site for nucleophilic reactions. The reactivity at this position can manifest in two ways:

Reactions involving the Methyl Group: The protons of the C-2 methyl group are weakly acidic due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen atom. A strong base can deprotonate the methyl group to form a carbanion. This nucleophilic species can then participate in various reactions, such as condensation with aldehydes or alkylation with alkyl halides. This pathway is observed in various multicomponent reactions involving 2-methylbenzothiazole. beilstein-journals.orgnih.gov

Direct Nucleophilic Substitution at C-2: While the methyl group is a poor leaving group, direct nucleophilic substitution at the C-2 carbon can occur if the methyl group is first converted into a better leaving group (e.g., a sulfone). Alternatively, some reactions proceed via nucleophilic attack at C-2, leading to ring-opening of the thiazole moiety. cas.cn Studies on 2-substituted benzothiazoles have demonstrated that SNAr-type reactions can occur at the C-2 position with various nucleophiles. cas.cn

Oxidation and Reduction Pathways

The heteroatoms within the this compound structure provide sites for oxidative and reductive transformations.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. nih.gov This transformation significantly alters the electronic properties of the molecule, making the sulfonyl group strongly electron-withdrawing. nih.gov In some cases, strong oxidation can lead to the cleavage of the thiazole ring. For example, oxidation of benzothiazoles with magnesium monoperoxyphthalate in alcohol solvents results in an oxidative ring-opening to yield acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net Furthermore, the methyl group at C-2 can be oxidized. The reaction of 2-methylbenzothiazole with hydroxyl radicals in the gas phase leads to the formation of 1,3-benzothiazole-2-carbaldehyde, indicating that the methyl group is a site of oxidative attack. nih.govresearchgate.net

Table 2: Potential Oxidation Products
Reaction SiteOxidizing AgentProduct Type
Ring Sulfur (S-1)Peroxy acids (e.g., m-CPBA)Sulfoxide / Sulfone
C-2 Methyl GroupHydroxyl radicalsAldehyde
Thiazole RingMagnesium monoperoxyphthalateRing-opened sulfonate ester

Reduction: Specific reduction pathways for this compound are not extensively documented. However, plausible reactions based on its structure include the reductive dehalogenation of the C-Cl bonds using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Another possibility is the reduction of the thiazole ring, which would likely require harsh conditions using strong reducing agents and could potentially lead to ring cleavage.

Stability to Oxidative Conditions

The benzothiazole ring system, while aromatic, is susceptible to degradation under strong oxidative conditions. Studies on unsubstituted benzothiazole using advanced oxidation processes (AOPs) have shown that the molecule can be degraded through reactions with highly reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-). nih.govtandfonline.com These processes, often initiated by UV irradiation in the presence of oxidants like hydrogen peroxide (H₂O₂), potassium persulfate (K₂S₂O₈), or peracetic acid (PAA), lead to the hydroxylation of the benzene ring and eventual ring opening. tandfonline.comrsc.org

For this compound, the presence of two chlorine atoms on the benzene ring is expected to influence its stability towards oxidation. While specific experimental data on this compound is limited, the electron-withdrawing nature of the chlorine atoms would likely make the benzene ring less susceptible to electrophilic attack by oxidizing species compared to the unsubstituted benzothiazole. However, under the harsh conditions of AOPs, degradation is still expected to occur, potentially initiated at the thiazole ring or through direct attack on the benzene ring, leading to hydroxylated and ultimately ring-opened products. nih.gov

Table 1: Proposed Oxidative Degradation Intermediates of the Benzothiazole Ring

Intermediate TypeGeneral StructurePlausible Formation Pathway
Hydroxylated BenzothiazolesElectrophilic attack by hydroxyl radicals on the benzene ring.
Benzene Ring Cleavage ProductsFurther oxidation of di- or tri-hydroxylated intermediates. nih.gov
Thiazole Ring Opening ProductsOxidative cleavage of the C-S and C-N bonds in the thiazole moiety.

Note: The structures are generalized representations of potential intermediates based on studies of unsubstituted benzothiazole.

Reductive Transformations of the Benzothiazole Ring

The benzothiazole ring contains a C=N imine bond within the thiazole moiety, which is a potential site for reductive transformations. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce a wide range of functional groups, including C=N bonds. byjus.comlibretexts.org In principle, the reduction of the benzothiazole ring in this compound with a strong hydride donor could lead to the corresponding 2,3-dihydrobenzothiazole derivative.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is typically used for the reduction of aldehydes and ketones. masterorganicchemistry.com While it is generally less reactive towards imines, its reactivity can be enhanced under certain conditions, such as in the presence of additives or in specific solvent systems. mdma.ch The reduction of the C=N bond in the benzothiazole ring of this compound by NaBH₄ would likely be less efficient than with LiAlH₄ and may require more forcing conditions. reddit.com

It is important to note that the chloro-substituents on the benzene ring are generally stable to these hydride reducing agents.

Table 2: Potential Reductive Transformations of the Benzothiazole Ring

Reducing AgentProposed ProductGeneral Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)5,6-Dichloro-2-methyl-2,3-dihydro-1,3-benzothiazoleAnhydrous ether solvent (e.g., THF, diethyl ether). byjus.com
Sodium Borohydride (NaBH₄)5,6-Dichloro-2-methyl-2,3-dihydro-1,3-benzothiazoleProtic solvent (e.g., methanol (B129727), ethanol); may require acid catalysis or elevated temperatures. mdma.ch

Thermal and Photochemical Transformations

The thermal stability of halogenated benzothiazoles can be significant. For instance, studies on polymers containing halogen-terminated azo-benzothiazole units have demonstrated good thermal stability, with decomposition temperatures exceeding 280 °C. researchgate.net This suggests that the this compound molecule itself is likely to be thermally stable under typical laboratory conditions.

Conversely, benzothiazole derivatives are known to undergo photochemical transformations upon exposure to UV radiation. researchgate.net The photodegradation of various benzothiazoles has been observed, leading to a range of products depending on the substituents and the reaction medium. nih.govresearchgate.net For example, the UV irradiation of benzothiazole in the presence of carbon tetrachloride can lead to the formation of chlorinated derivatives and other degradation products. researchgate.net It is therefore anticipated that this compound would be susceptible to photodegradation, a factor to consider in its handling and storage. The specific photochemical pathways and products for this compound would require dedicated investigation.

Reaction Kinetics and Transition State Analysis (Computational and Experimental)

Detailed experimental kinetic studies specifically on the reactions of this compound are not widely available in the current literature. However, kinetic investigations of nucleophilic aromatic substitution on other dichlorinated aromatic systems provide a framework for understanding the potential reactivity of the chloro-substituents on the benzothiazole ring. researchgate.net The presence of the fused thiazole ring and the methyl group will modulate the reactivity of the chlorine atoms towards nucleophilic displacement.

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting kinetic parameters. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of this compound with various reagents. mdpi.comresearchgate.net Such studies can determine the geometries of reactants, transition states, and products, as well as their relative energies.

Transition state analysis, a key component of computational reaction mechanism studies, allows for the calculation of activation energies, which are directly related to the reaction rate. By mapping the potential energy surface of a reaction, the minimum energy path can be identified, and the structure of the transition state can be characterized. ccsenet.org For this compound, computational analysis could be used to predict the feasibility of various transformations, such as nucleophilic substitution at the chloro-positions or reactions involving the thiazole ring, and to gain insight into the factors controlling the reaction kinetics. nih.gov

Table 3: Common Computational Methods for Reaction Mechanism and Kinetic Analysis

MethodApplicationInformation Obtained
Density Functional Theory (DFT)Geometry optimization, energy calculations. mdpi.comOptimized structures of reactants, products, and intermediates; reaction energies.
Transition State Search AlgorithmsLocating saddle points on the potential energy surface.Geometry of the transition state.
Frequency CalculationsCharacterization of stationary points.Confirmation of minima and transition states; zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC)Following the reaction path from the transition state.Confirmation that the transition state connects the desired reactants and products.
Solvation Models (e.g., PCM, SMD)Simulating reactions in solution. scirp.orgMore accurate energies and geometries in a solvent environment.

Applications in Medicinal Chemistry Research Mechanism Focused, Non Clinical

Target Identification and Validation Strategies (In Vitro/In Silico)

Target identification for derivatives of 5,6-dichloro-2-methyl-1,3-benzothiazole involves a range of computational and laboratory techniques aimed at elucidating how these molecules interact with proteins and other biological targets at a molecular level.

The 5,6-dichlorobenzothiazole scaffold has been incorporated into various molecules designed to inhibit specific enzymes, a common strategy in drug discovery.

DNA Gyrase and Topoisomerase IV : A significant body of research has focused on developing 5,6-dichlorobenzothiazole derivatives as potent inhibitors of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial agents. nih.gov Benzothiazole-based inhibitors typically act by competing with ATP at the ATP-binding site of the GyrB (gyrase) and ParE (topoisomerase IV) subunits. nih.gov The substitution of the benzothiazole (B30560) core is critical for activity. For instance, replacing a 4,5-dibromo-1H-pyrrole moiety at position 2 with a 3,4-dichloro-5-methyl-1H-pyrrole led to potent inhibitory activity against S. aureus gyrase and topoisomerase IV, which was absent in the dibromo analogue. nih.gov This highlights the importance of the substitution pattern on the core scaffold for achieving potent enzyme inhibition. nih.govacs.org

Compound/DerivativeTarget EnzymeIC₅₀ (nM)Organism
Benzothiazole analogue 14 E. coli DNA gyrase10Escherichia coli
Benzothiazole analogue 14 E. coli Topo IV75Escherichia coli
Benzothiazole analogue 15a E. coli DNA gyrase25 ± 10Escherichia coli
Benzothiazole analogue 15e E. coli DNA gyrase29 ± 15Staphylococcus aureus
Benzothiazole analogue 16a S. aureus Topo IV290 ± 180Staphylococcus aureus

Data sourced from studies on 2-substituted-benzothiazole derivatives. acs.org

Urease : While the 5,6-dichlorobenzothiazole scaffold is of interest, significant research has also been conducted on its close bioisostere, 5,6-dichloro-2-methyl-1H-benzimidazole, for urease inhibition. researchgate.netnih.gov A series of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives demonstrated potent urease inhibitory activity, with IC₅₀ values ranging from 0.0294 to 0.1494 µM, significantly more potent than the reference inhibitor thiourea (B124793) (IC₅₀ = 0.5117 µM). nih.gov The most potent compound in that series featured a 4-nitrophenyl group, suggesting that strong electron-withdrawing groups enhance activity. researchgate.netnih.gov These findings on the benzimidazole (B57391) analogue suggest a potential avenue of investigation for 5,6-dichlorobenzothiazole derivatives against the same target.

α-Amylase and α-Glucosidase : These enzymes are key targets for managing postprandial hyperglycemia. researchgate.net While various heterocyclic scaffolds are explored as inhibitors, specific studies detailing the inhibitory activity of this compound against α-amylase and α-glucosidase are not prominent in the reviewed literature. However, the broader class of thiazole (B1198619) derivatives has been investigated, indicating potential for this scaffold. nih.gov

G-Protein Coupled Receptors (GPCRs) : Benzothiazole derivatives have been designed as ligands for GPCRs, including the histamine (B1213489) H₃ receptor (H₃R). nih.gov The H₃R is a target for treating central nervous system disorders like Alzheimer's disease. A study on benzothiazole-based derivatives identified an analogue with a high affinity for H₃R (Kᵢ value of 0.012 μM), demonstrating the scaffold's utility in designing potent receptor ligands. nih.gov

Nuclear Receptors : The bioisosteric relationship between benzothiazole and benzimidazole is relevant here. Research on 5,6-dichloro-benzimidazole derivatives has identified them as novel and potent selective androgen receptor antagonists. nih.gov One such benzimidazole derivative showed high antagonist activity in the rat prostate (ID₅₀ = 0.15 mg/day), indicating that the 5,6-dichloro-substituted heterocyclic core can effectively interact with the ligand-binding domain of nuclear receptors. nih.gov

In silico methods are indispensable for understanding the binding of 5,6-dichlorobenzothiazole derivatives to their targets.

Molecular Docking : Docking studies are routinely used to predict the binding orientation and affinity of benzothiazole derivatives within a protein's active site. nih.govnih.gov For DNA gyrase inhibitors, docking simulations revealed that the benzothiazole scaffold can form a cation-π stacking interaction with a key arginine residue (Arg76), while substituents at the 2-position fit into a hydrophobic pocket. diva-portal.org These simulations provide a structural rationale for observed inhibitory activities and guide the design of more potent analogues. scispace.com

Molecular Dynamics (MD) Simulations : MD simulations are employed to assess the stability of the predicted protein-ligand complexes over time. nih.gov For benzothiazole derivatives targeting enzymes like the SARS-CoV-2 main protease, MD simulations have been used to confirm that the ligand remains stably bound in the active site, validating the docking predictions. nih.gov These computational studies provide insights into the dynamic nature of the molecular interactions that underpin the compound's biological activity. nih.gov

From a theoretical perspective, in silico ADMET prediction is a critical step in early drug discovery to filter out compounds with poor pharmacokinetic or toxicological profiles. nih.gov For novel benzothiazole-based derivatives, computational tools are used to assess properties such as oral bioavailability, adherence to Lipinski's "rule of five," and potential toxicity. nih.gov These predictions help to prioritize which newly designed analogues are most promising for chemical synthesis and subsequent in vitro testing. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental to optimizing the 5,6-dichlorobenzothiazole scaffold for a specific biological target. These studies systematically investigate how chemical modifications to the core structure influence its activity. ijper.orgnih.gov

From SAR studies on DNA gyrase inhibitors, it is evident that substituents on the benzothiazole ring system are critical. nih.gov Strong electronegative atoms, such as the chloro groups at positions 5 and 6, can enhance the lipophilicity and cytotoxic properties of the compounds. ijper.org Furthermore, the nature of the group at the 2-position dramatically influences potency and spectrum of activity against different bacterial enzymes. nih.govacs.org

QSAR studies provide a quantitative correlation between the chemical structure and biological activity. researchgate.netnih.gov For benzothiazole derivatives, QSAR models have been developed to predict anticancer activity. These models have indicated that cytotoxic effects are dependent on electronic properties, such as the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO). nih.gov Such models serve as valuable guides for the future design of novel, more potent agents. nih.gov

The exploration of SAR is contingent on the chemical synthesis of a diverse library of analogues. Synthetic strategies often begin with a pre-formed 5,6-dichlorobenzothiazole core, which is then functionalized. ijpsonline.comnih.gov A common starting material is 2-amino-5,6-dichlorobenzothiazole (B1582228). nih.gov From this precursor, various derivatives can be synthesized. For example:

Reaction with chloroacetyl chloride followed by hydrazine (B178648) hydrate (B1144303) yields a 2-hydrazinoamidomethyl intermediate. ijpsonline.com

This intermediate can then be condensed with various aromatic aldehydes to produce a series of (benzaldehyde-5,6-dichlorobenzothiazol-2-yl)amidomethyl hydrazones, allowing for systematic variation of the substituents. ijpsonline.com

Another approach involves the coupling of carboxylic acids to the 2-amino position to form amide derivatives, which has been successfully used to create potent DNA gyrase inhibitors. scispace.com These synthetic routes provide access to a wide range of analogues, enabling a thorough investigation of the structure-activity relationships. jyoungpharm.org

Ligand-Based and Structure-Based Drug Design Principles

The benzothiazole scaffold has served as a foundation for the rational design of potent enzyme inhibitors, particularly in the development of novel antibacterial agents. Researchers have successfully employed structure-based design principles to optimize benzothiazole derivatives as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival.

In one such effort, a benzothiazole derivative was identified as a potent inhibitor of the GyrB subunit of DNA gyrase. acs.org A high-resolution crystal structure of this lead compound bound to the ATP-binding site of E. coli GyrB provided detailed insights into the molecular interactions. acs.org This structural information guided the subsequent optimization process. For instance, the introduction of a carboxylic acid group at position 6 and a benzyloxy substituent at position 4 of the benzothiazole scaffold led to the discovery of a compound with potent activity against key Gram-negative pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org Further modifications, guided by the goal of improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, resulted in the evolution of the lead compound to derivatives with enhanced activity against ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). acs.org This iterative process of structural analysis and chemical synthesis exemplifies the application of structure-based drug design to refine the benzothiazole core for targeted therapeutic action.

Antiparasitic and Antimicrobial Research (Mechanistic Focus, In Vitro)

Derivatives of the benzothiazole scaffold have demonstrated significant in vitro activity against a range of parasites and microbes, including bacteria and fungi. Research has focused on elucidating the specific mechanisms through which these compounds exert their effects.

Benzothiazole derivatives inhibit microbial growth by targeting essential cellular pathways. One of the key mechanisms identified in mycobacteria is the inhibition of the mycolic acid transporter, MmpL3. nih.gov Mycolic acids are fundamental components of the mycobacterial cell wall, and disrupting their transport is lethal to the bacterium. Preliminary mechanism of action studies suggest that benzothiazole amides specifically target MmpL3, leading to potent antimycobacterial effects. nih.gov

Another critical pathway targeted by benzothiazole compounds is DNA replication. Certain derivatives have been developed as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for relieving topological stress in DNA during replication. acs.org Specifically, these compounds bind to the ATP-binding site of the GyrB subunit of DNA gyrase. acs.org Additionally, other benzothiazole analogues have been shown to inhibit uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov Some derivatives also appear to have a dual mode of action, involving both membrane perturbation and interaction with plasmid DNA, leading to bacterial cell death. rsc.org

The mechanistic activity of benzothiazole derivatives has been evaluated against several specific pathogens in vitro.

Mycobacterium tuberculosis : The primary mechanism of action for many potent benzothiazole amides against M. tuberculosis is the inhibition of the MmpL3 transporter. nih.govnih.gov This leads to a disruption in the formation of the unique mycobacterial cell wall, resulting in bactericidal activity. Various synthesized benzothiazole derivatives have shown significant in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netgsconlinepress.com

Bacteria : Against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli, benzothiazole derivatives exhibit multiple mechanisms. nih.govrsc.orgnih.gov Some analogues of triclocarban (B27905) bearing a benzothiazole nucleus show potent activity against S. aureus and E. faecalis. nih.gov Mechanistic studies on other derivatives reveal that they can depolarize both the outer and cytoplasmic membranes, disrupting cellular integrity. rsc.org Furthermore, these compounds can bind to intracellular components like DNA, further inhibiting bacterial growth. rsc.org Derivatives of 5,6-dichlorobenzothiazole have been found to be active against Bacillus subtilis. ijpsonline.com

Fungi : Benzothiazole compounds have also been tested for antifungal properties. Derivatives of 5,6-dichlorobenzothiazole have shown activity against Candida albicans, a common human fungal pathogen. ijpsonline.com Other studies have confirmed that various benzothiazole hybrids can exhibit potent antifungal activity against C. albicans. researchgate.net

Parasites : Research has also extended to antiparasitic applications. In vitro screening of benzothiazole derivatives against Schistosoma mansoni, the parasite responsible for schistosomiasis, revealed that certain copper complexes of benzothiazol-2-yl-dithiocarbamates caused 100% worm mortality at a concentration of 10 μg/mL, an efficacy similar to the standard drug praziquantel. nih.gov

Understanding resistance mechanisms is crucial for the development of durable antimicrobial agents. For benzothiazole derivatives targeting M. tuberculosis, resistance has been linked to their molecular target. In vitro studies have shown that mutations in the mmpL3 gene can confer resistance to compounds from this class. nih.gov This finding confirms that MmpL3 is a primary target, as genetic alterations in this transporter can reduce the drug's efficacy.

Anticancer Research (Mechanistic Focus, In Vitro)

The benzothiazole scaffold is a recurring motif in the design of novel anticancer agents. nih.govresearchgate.net In vitro studies have demonstrated that derivatives of this structure possess significant growth-inhibitory and cytotoxic activities against a wide array of human cancer cell lines. nih.govresearchgate.netsrce.hr

The anticancer effects of benzothiazole derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). One novel benzothiazole derivative, YLT322, was shown to induce apoptosis in cancer cells through the mitochondrial pathway in vitro. researchgate.net Another derivative, SKLB826, was found to inhibit the growth of human hepatocellular carcinoma by inducing cell cycle arrest at the G2/M phase, preventing cells from dividing, and subsequently triggering apoptosis. researchgate.net These mechanistic insights highlight the potential of the benzothiazole scaffold to modulate fundamental pathways involved in cancer cell proliferation.

Table of Investigated Compounds and Activities

Compound Class/DerivativeTarget Organism/Cell LineIn Vitro Activity/Mechanism
Benzothiazole AmidesMycobacterium tuberculosisInhibition of MmpL3 mycolic acid transporter; MIC values from 0.03-0.12 μg/mL against NTM. nih.gov
5,6-Dichlorobenzothiazole DerivativesBacillus subtilisActive at a concentration of 50 µg/ml. ijpsonline.com
5,6-Dichlorobenzothiazole DerivativesCandida albicansActive at a concentration of 25 µg/ml. ijpsonline.com
Benzothiazole-based DNA Gyrase InhibitorsA. baumannii, P. aeruginosaInhibition of DNA gyrase B; MIC for A. baumannii = 0.5 μg/mL. acs.org
Benzothiazole-substituted DiarylureasStaphylococcus aureusAntibacterial activity; MIC value of 8 µg/mL. nih.gov
Benzothiazole Copper ComplexesSchistosoma mansoniSchistosomicidal activity; 100% worm mortality at 10 μg/mL. nih.gov
Benzothiazole Derivative (SKLB826)Human Hepatocellular CarcinomaInduces G2/M phase arrest and apoptosis. researchgate.net
Fluorinated 2-aryl BenzothiazolesMCF-7 (Breast Cancer)Growth inhibition; GI50 value of 0.4 µM. nih.gov

In-Depth Mechanistic Analysis of this compound in Preclinical Research

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, publicly available research data for the compound This compound concerning the detailed in vitro and in silico biological mechanisms requested.

While the broader class of benzothiazole derivatives has been a subject of extensive research in medicinal chemistry, demonstrating a wide range of biological activities, studies focusing specifically on the mechanistic pathways of this compound are not sufficiently detailed in existing literature to populate the requested sections.

Research on related 5,6-dichlorobenzothiazole structures does provide some insights into potential activities. For instance, a study on new 2-substituted-5,6-dichlorobenzothiazoles reported that a derivative, 2-(4-formyl-3-phenylpyrazol-1-yl)-amidomethyl-5,6-dichlorobenzothiazole, exhibited notable anti-inflammatory and antibacterial properties. ijpsonline.com However, this information pertains to a different molecular entity and not the specific compound of interest.

Therefore, due to the absence of specific research findings for this compound in the requested areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the specified outline.

Applications in Materials Science Research Non Clinical

Organic Electronic and Optoelectronic Materials

The inherent electron-deficient nature of the benzothiazole (B30560) ring system makes it an excellent candidate for constructing organic semiconductors, particularly for n-type (electron-transporting) and light-emitting materials.

Design Principles for Benzothiazole-based Organic Semiconductors

The design of high-performance organic semiconductors often relies on a donor-acceptor (D-A) architecture to tune the frontier molecular orbital (HOMO and LUMO) energy levels and the optical band gap. nih.govresearchgate.net In this framework, the benzothiazole unit typically serves as the electron-accepting moiety.

Key design principles include:

Tuning Frontier Molecular Orbitals: The energy levels of the HOMO and LUMO determine the charge injection and transport properties of a material as well as its optical characteristics. The presence of two strong electron-withdrawing chloro-substituents in 5,6-dichloro-2-methyl-1,3-benzothiazole significantly lowers both the HOMO and LUMO energy levels. This is advantageous for creating materials with high electron affinity, facilitating efficient electron injection and transport. The methyl group, being weakly electron-donating, has a smaller counteracting effect.

Molecular Geometry and Packing: The planarity of the benzothiazole core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. researchgate.net The design of larger molecules incorporating this scaffold aims to maintain this planarity while using side chains to control solubility and molecular packing. Non-planar configurations can also be strategically introduced to inhibit aggregation-caused quenching in luminescent materials.

Extending π-Conjugation: Incorporating the benzothiazole unit into larger π-conjugated systems, such as by linking it with other aromatic or heteroaromatic rings (e.g., thiophenes, fluorene), is a common strategy. sigmaaldrich.comnih.gov This extension of conjugation narrows the HOMO-LUMO gap, shifting the material's absorption and emission to longer wavelengths. ucl.ac.ukkaust.edu.sa

Charge Transport Properties (Theoretical and Experimental Characterization)

The charge transport capabilities of an organic semiconductor are defined by its ability to move electrons or holes. For benzothiazole-based materials, these properties are heavily influenced by the substituents on the core structure.

Theoretical Characterization: Density Functional Theory (DFT) is a powerful tool used to predict the electronic and charge transport properties of new materials. nih.gov Key parameters calculated include:

Ionization Potential (IP): The energy required to remove an electron from the HOMO. A lower IP is desirable for hole transport (p-type) materials.

Electron Affinity (EA): The energy released when an electron is added to the LUMO. A higher EA is crucial for electron transport (n-type) materials. The dichloro-substituents on the benzothiazole ring are expected to increase the EA.

Reorganization Energy (λ): The energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is a prerequisite for high charge mobility, as it indicates a smaller barrier for charge hopping between molecules. nih.gov

Experimental Characterization: Experimentally, charge transport is often evaluated by fabricating Organic Field-Effect Transistors (OFETs). Studies on benzothiadiazole (a related acceptor unit) derivatives have demonstrated that these materials can exhibit p-channel characteristics with hole mobilities as high as 0.10 cm² V⁻¹ s⁻¹. rsc.org By carefully selecting donor units and substituents, benzothiazole derivatives can be engineered for either hole or electron transport. The strong electron-withdrawing nature of the 5,6-dichloro-benzothiazole core makes it a promising candidate for n-type semiconductors.

Table 1: Theoretical Electronic Properties of Representative Benzothiazole Derivatives (Calculated via DFT).
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Note
Benzothiazole-Furan Derivative (Comp1)-5.59 3.64Base structure for comparison. nih.gov
Benzothiazole-Furan with -CH₃ group (Comp2)-5.58 3.70Electron-donating group slightly raises energy levels. nih.gov
Benzothiazole-Furan with -NO₂ group (Comp3)-6.08 2.73Strong electron-withdrawing group lowers energy levels and reduces the gap. nih.gov

Data presented is for illustrative benzothiazole derivatives to show substituent effects, as specific experimental data for this compound was not available. nih.gov

Photophysical Properties and Luminescence (e.g., Fluorescent Probes, OLEDs)

Benzothiazole derivatives are known for their strong luminescence in both solution and solid states, making them highly suitable for applications in Organic Light-Emitting Diodes (OLEDs). Their emission properties are highly tunable.

The photophysical characteristics depend on the molecular structure:

Emission Color: By extending the π-conjugation or by attaching various donor and acceptor groups, the emission color can be tuned across the visible spectrum, from blue to red. For instance, combining benzothiazole with triphenylamine (B166846) units has led to materials with blue electroluminescence.

Fluorescence Quantum Yield: The efficiency of the light emission process is a critical parameter. Molecular design aims to maximize the fluorescence quantum yield by minimizing non-radiative decay pathways.

Excited-State Intramolecular Proton Transfer (ESIPT): Some benzothiazole derivatives are designed to undergo ESIPT, a process that leads to a large Stokes shift (a significant separation between absorption and emission peaks). This is particularly useful for creating fluorescent probes and avoiding self-absorption in light-emitting devices.

In the context of this compound, the electron-withdrawing chloro groups would likely cause a bathochromic (red) shift in the absorption and emission spectra compared to an unsubstituted benzothiazole. These derivatives serve as key components in emissive layers of OLEDs, where their stability and high luminescence efficiency contribute to device performance.

Coordination Chemistry and Metal Complexes

The benzothiazole scaffold is a versatile building block for designing ligands for coordination with various transition metals. The resulting metal complexes have applications in catalysis and as functional materials.

Ligand Design with this compound Scaffold

The this compound unit can be incorporated into larger molecular structures to create mono- or polydentate ligands. A common strategy involves synthesizing Schiff bases through the condensation of a 2-aminobenzothiazole (B30445) derivative with an aldehyde or ketone. biointerfaceresearch.commdpi.com

Key features of ligand design include:

Coordination Sites: The primary coordination site on the benzothiazole ring is the imine nitrogen atom (N=C). In Schiff base derivatives, the azomethine nitrogen (-CH=N-) provides a second coordination site. mdpi.com This allows the ligand to act as a bidentate chelate, forming stable complexes with metal ions.

Bidentate and Tridentate Ligands: By choosing appropriate aldehydes (e.g., salicylaldehyde), additional donor atoms like oxygen can be introduced, leading to tridentate ligands that form highly stable octahedral or square planar complexes. allsaintscollege.ac.in

Electronic Tuning: The chloro-substituents on the benzothiazole ring withdraw electron density, which can influence the Lewis basicity of the coordinating nitrogen atoms and, consequently, the stability and electronic properties of the resulting metal complex.

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is used to confirm the structure and coordination mode of metal complexes derived from benzothiazole ligands. orientjchem.orgchemicaljournal.org

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming coordination. A key indicator is the shift in the stretching frequency of the azomethine (C=N) group. In a free Schiff base ligand, this band appears at a certain frequency (e.g., ~1600-1630 cm⁻¹), which typically shifts to a lower frequency upon coordination to a metal ion, indicating a weakening of the C=N bond due to electron donation to the metal. nih.gov The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

¹H NMR Spectroscopy: While complexes with paramagnetic metals can be difficult to analyze, for diamagnetic metals like Zn(II) or Cd(II), NMR provides valuable structural information. The chemical shift of the azomethine proton (-CH=N-) often shifts downfield upon complexation, confirming the involvement of the azomethine nitrogen in coordination. mdpi.com

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transition bands for transition metal complexes. The position and number of these d-d bands can help distinguish between different geometries, such as octahedral, tetrahedral, or square planar. orientjchem.org For example, Cu(II) complexes in a distorted octahedral geometry often show characteristic absorption bands around 490 nm and 686 nm. orientjchem.org

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in a complex, which is used to deduce the geometry. For instance, Co(II) complexes can be distinguished as tetrahedral or octahedral based on their magnetic moments. nih.gov

Table 2: Typical Spectroscopic Changes Upon Complexation of Benzothiazole Schiff Base Ligands.
Spectroscopic TechniqueObservation in Free LigandChange Upon Coordination to Metal IonInference
FT-IRSharp ν(C=N) band (azomethine)Shift of ν(C=N) to lower or higher frequencyCoordination via azomethine nitrogen. mdpi.com
FT-IR-Appearance of new bands in far-IR (400-600 cm⁻¹)Formation of M-N and M-O bonds. nih.gov
¹H NMR (for diamagnetic metals)Signal for azomethine proton (-CH=N-)Downfield shift of the azomethine proton signalConfirmation of coordination at the azomethine site. mdpi.com
UV-VisLigand-centered π→π* and n→π* transitionsAppearance of new d-d transition bandsIndication of complex geometry (e.g., octahedral, tetrahedral). orientjchem.org

Theoretical Studies of Metal-Ligand Interactions

The coordination chemistry of benzothiazole derivatives is a rich field, driven by the electron-donating capabilities of the nitrogen and sulfur atoms within the heterocyclic ring. researchgate.netnih.gov Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding and predicting how these ligands will interact with various metal ions. nih.govrsc.org

For this compound, the primary coordination sites are the lone pair of electrons on the sp²-hybridized nitrogen atom and, to a lesser extent, the sulfur atom. The nature of the metal-ligand bond is significantly influenced by the substituents on the benzothiazole ring. The two chlorine atoms at the 5 and 6 positions act as strong electron-withdrawing groups, which reduces the electron density on the benzene (B151609) ring and, through inductive effects, on the heteroatoms. This modification can alter the binding affinity and selectivity of the ligand for different metal ions compared to unsubstituted benzothiazoles.

Computational models predict that benzothiazole derivatives can form stable complexes with a variety of transition metals, including but not limited to zinc(II), copper(II), nickel(II), iron(III), and platinum(II). nih.govnih.govnih.gov DFT calculations on related systems suggest that coordination is often favored through the nitrogen atom, leading to the formation of stable organometallic complexes. rsc.orgacs.org The geometry of these complexes can range from tetrahedral to square planar or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand binding. acs.orgnih.gov Time-dependent DFT (TD-DFT) calculations are also employed to predict the photophysical properties of these metal complexes, associating electronic transitions with ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) events, which are fundamental to their application in sensors and optical materials. nih.gov

Table 1: Theoretical Interaction Parameters for Benzothiazole-Metal Complexes

Metal Ion Predicted Coordination Sites Common Geometries Key Influencing Factors
Zn(II) Nitrogen, Oxygen/Sulfur co-ligands Tetrahedral, Octahedral Ligand structure, stoichiometry nih.gov
Cu(II) Nitrogen, Oxygen/Sulfur co-ligands Distorted Square Planar/Pyramidal Jahn-Teller effect, solvent nih.govnih.gov
Ni(II) Nitrogen, Oxygen/Sulfur co-ligands Square Planar, Octahedral Ligand field strength, stoichiometry acs.org
Pt(II) Carbon, Nitrogen (cyclometalation) Square Planar Ligand structure for C-H activation nih.gov

Polymer Science Applications

The rigid, planar structure and inherent thermal stability of the benzothiazole nucleus make it an attractive building block for high-performance polymers. pcbiochemres.comrdd.edu.iq Aromatic heterocyclic polymers like polybenzothiazoles (PBTs) are known for their exceptional thermal and oxidative stability, as well as excellent mechanical properties. researchgate.net

Incorporation of this compound into Polymer Backbones

The integration of benzothiazole units into polymer main chains is a well-established strategy for creating robust materials. researchgate.net One common method involves the polycondensation of monomers containing pre-formed benzothiazole rings. For a derivative like this compound, this would first require functionalization, for example, by introducing reactive groups such as amines or carboxylic acids onto the molecule, which can then participate in polymerization reactions.

Alternatively, PBTs are often synthesized by the reaction of aromatic dicarboxylic acids with 2,5-diamino-1,4-benzenedithiol or its derivatives in a strong acid medium like polyphosphoric acid (PPA), which acts as both a solvent and a condensing agent. researchgate.netnih.gov This method constructs the benzothiazole ring in situ during the polymerization process. The properties of the resulting polymer can be tailored by the choice of the dicarboxylic acid comonomer.

More modern techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been used to create well-defined block and random copolymers containing benzothiazole moieties in the side chains, offering precise control over the polymer's molecular weight and architecture. acs.org

Functional Polymer Design with Benzothiazole Moieties

The inclusion of benzothiazole moieties, such as this compound, is a deliberate design choice to impart specific functionalities to a polymer. These functionalities include:

High Refractive Index: The high sulfur and aromatic content of benzothiazole contributes to a high refractive index. Polymers incorporating these units are being developed for optical applications like advanced lenses and optoelectronic devices. acs.org Copolymers of benzothiazolyl vinyl sulfide (B99878) have demonstrated refractive indices greater than 1.7, combined with high transparency. acs.org

Thermal Stability: The rigid aromatic structure of polybenzothiazoles results in polymers with high glass-transition temperatures (Tg) and excellent thermal stability, making them suitable for use in high-temperature environments. rdd.edu.iqacs.org

Redox Responsiveness: By incorporating disulfide bonds adjacent to the benzothiazole ring, polymers can be designed to be redox-responsive. These materials can undergo facile functionalization through thiol-disulfide exchange reactions, allowing for the reversible attachment and release of molecules. This has been demonstrated in the fabrication of reactive surface coatings for biomedical applications. rsc.org

Chemical Resistance: The stable heterocyclic ring system provides resistance to various chemicals, a valuable property for protective coatings and advanced composite materials. researchgate.net

Sensor Development (Chemical and Biosensing Mechanisms)

The unique photophysical properties of benzothiazole derivatives make them excellent candidates for the development of fluorescent and colorimetric sensors. uminho.ptmdpi.com They can act as fluorophores whose emission characteristics are sensitive to their local environment and interactions with specific analytes. nih.gov

Chemo-Sensor Design and Principles

The fundamental principle behind benzothiazole-based chemosensors involves the interaction between the benzothiazole moiety and a target analyte, which results in a measurable change in an optical signal, such as color (colorimetric) or fluorescence intensity/wavelength (fluorometric). nih.gov

The design of these sensors typically incorporates three key components:

Recognition Site (Receptor): A part of the molecule designed to selectively bind to the target analyte. In many designs, the nitrogen and/or sulfur atoms of the benzothiazole ring itself act as part of the binding site for metal ions. researchgate.netresearchgate.net

Signaling Unit (Fluorophore/Chromophore): The benzothiazole ring system is often the core of the signaling unit due to its intrinsic fluorescence. nih.gov

Linker: A structural component that connects the recognition site to the signaling unit.

The detection mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). nih.gov For instance, a benzothiazole-based sensor for metal ions can operate on a "turn-on" fluorescence mechanism. In its free state, the fluorescence of the benzothiazole unit might be quenched. Upon binding to a specific metal ion like Zn²⁺, the chelation process can restrict intramolecular rotation or block PET quenching pathways, leading to a significant enhancement in fluorescence intensity. researchgate.netrsc.org Conversely, binding to paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching ("turn-off" sensing) due to energy or electron transfer processes. researchgate.netacs.org

Researchers have successfully designed benzothiazole-based sensors that exhibit high selectivity and sensitivity for various ions, including Zn²⁺, Cu²⁺, Ni²⁺, and CN⁻. nih.govnih.govacs.org These sensors can induce dramatic changes in color, visible to the naked eye, or produce ratiometric fluorescent responses, where the ratio of emission intensities at two different wavelengths changes upon analyte binding. nih.govacs.org

Table 2: Examples of Benzothiazole-Based Chemosensors and Their Detection Mechanisms

Sensor Type Target Analyte Mechanism Observed Response
Fluorescent Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) "Turn-on" fluorescence, color change researchgate.netrsc.orgacs.org
Fluorescent Cu²⁺, Ni²⁺ Fluorescence Quenching "Turn-off" fluorescence nih.govacs.org
Fluorescent/Colorimetric Fe³⁺ Fluorescence Quenching via complexation "Turn-off" fluorescence researchgate.net
Fluorogenic CN⁻ Nucleophilic addition, disrupts ICT Fluorescence enhancement, color change nih.gov

Biosensor Applications (focus on detection mechanisms, not clinical diagnostics)

The principles of chemosensing can be extended to biosensing by designing benzothiazole derivatives that can detect biologically relevant molecules or changes in biological environments. The focus here is on the detection mechanism rather than diagnostic outcomes.

One prominent example of a benzothiazole derivative used in biosensing is Thioflavin T (ThT). ThT exhibits minimal fluorescence when free in solution but displays a strong fluorescence enhancement upon binding to the cross-β sheet structures found in amyloid fibrils. mdpi.com The detection mechanism is based on the restriction of intramolecular rotation of the ThT molecule when it intercalates within the grooves of the amyloid structure. This restriction blocks non-radiative decay pathways, leading to a high fluorescence quantum yield. This "light-up" mechanism allows for the sensitive detection and imaging of amyloid aggregate formation in research settings. mdpi.com

Similarly, benzothiazole-based fluorescent probes can be engineered to detect specific reactive oxygen species (ROS) like peroxynitrite (ONOO⁻). nih.gov The sensing mechanism in this case is often reaction-based. The probe is designed with a reactive site (e.g., a boronic ester or a diphenyl phosphonate (B1237965) group) that is cleaved specifically by peroxynitrite. This irreversible chemical reaction releases the core benzothiazole fluorophore (e.g., a hydroxyl-substituted benzothiazole), "turning on" its fluorescence and enabling the detection of the analyte. nih.gov Such probes are valuable tools for studying oxidative stress in cellular models.

Analytical Methodologies for Research and Quantification of 5,6 Dichloro 2 Methyl 1,3 Benzothiazole

Spectroscopic Analytical Techniques for Research Purity and Yield

Spectroscopic methods are indispensable for elucidating the molecular structure of 5,6-dichloro-2-methyl-1,3-benzothiazole and confirming its identity. These techniques are based on the interaction of electromagnetic radiation with the molecule, providing a unique spectral fingerprint.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The benzothiazole (B30560) ring system contains a conjugated π-electron system, which gives rise to characteristic electronic transitions and strong absorption bands in the UV region. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the substitution pattern on the benzothiazole core.

The absorption spectrum is used to confirm the presence of the conjugated aromatic system. While specific UV-Vis data for this compound is not widely published, analysis of related benzothiazole derivatives shows intense charge-transfer absorption bands in ethanol. researchgate.net The position of this band is significantly influenced by the substituents on the aryl rings. researchgate.net For instance, different substituted 2-thienyl-1,3-benzothiazoles exhibit λmax values ranging from 340 nm to over 400 nm. researchgate.net For related 2-(methylsulfonyl)benzothiazole compounds, absorbance has been noted around 395 nm. acs.org This technique can be used to monitor reaction progress or estimate concentration based on a standard calibration curve, although its selectivity may be limited in complex mixtures.

Table 1: Representative UV-Visible Spectroscopy Data for Benzothiazole Derivatives.
Compound FamilyTypical λmax Range (nm)SolventElectronic Transition Type
Substituted 2-Aryl-1,3-Benzothiazoles340 - 410Ethanolπ → π* and Intramolecular Charge Transfer (ICT)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its covalent bonds. Specific absorption bands confirm the presence of the aromatic ring, the C=N bond of the thiazole (B1198619) moiety, the methyl group, and the carbon-chlorine bonds.

Analysis of closely related structures, such as 5-chloro-2-methylbenzothiazole (B92711) and other 5,6-dichlorobenzothiazole derivatives, allows for the prediction of characteristic absorption bands. ijpsonline.comnist.gov These bands are used to verify the successful synthesis of the target structure and assess its purity by checking for the absence of bands corresponding to starting materials or impurities (e.g., -OH or -NH2 stretches from precursors).

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound.
Wavenumber (cm-1)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic Ring
2970 - 2850C-H StretchMethyl Group (-CH3)
1610 - 1580C=N StretchThiazole Ring
1500 - 1400C=C StretchAromatic Ring
850 - 750C-Cl StretchAryl Halide

Mass spectrometry is a definitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For this compound (C₈H₅Cl₂NS), the molecular ion peak (M⁺) would appear at an m/z corresponding to its molecular weight (approximately 217 g/mol ). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion (M⁺, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that can be used for structural confirmation. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of substituents. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.
m/z ValueProposed Fragment IonNotes
217/219/221[C8H5Cl2NS]+•Molecular Ion (M+•) with characteristic Cl2 isotopic pattern.
202/204/206[M - CH3]+Loss of the methyl group.
182/184[M - Cl]+Loss of a chlorine atom.
141/143[C7H4ClS]+Fragment from cleavage of the thiazole ring.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction media or environmental samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity analysis of moderately polar and non-volatile compounds like this compound. A reverse-phase (RP) method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid modifier like formic acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. By comparing the retention time and UV spectrum to a known standard, the compound can be identified and quantified with high accuracy and precision.

Table 4: Typical HPLC Parameters for the Analysis of Benzothiazole Derivatives.
ParameterTypical Condition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV-Vis Diode Array Detector (DAD)
Flow Rate1.0 mL/min
Injection Volume10 - 20 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase like a DB-5MS. scispace.com

The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which provides definitive identification of the eluting peaks based on their mass spectra. scispace.comucdavis.edu This combination is highly effective for both qualitative and quantitative analysis, offering excellent sensitivity and selectivity. Care must be taken with the injector temperature, as some benzothiazole derivatives can degrade at high temperatures. researchgate.net

Table 5: Typical Gas Chromatography Parameters for Benzothiazole Analysis.
ParameterTypical Condition
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film) or similar
Carrier GasHelium, constant flow
Inlet Temperature250 - 280 °C (or use of PTV injector)
Oven ProgramInitial temp 100-120 °C, ramp at 6-10 °C/min to 280-300 °C
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely employed, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions involving this compound. Its primary application in this context is to qualitatively track the consumption of starting materials and the formation of the desired product, as well as any by-products.

The selection of the stationary and mobile phases is critical for achieving good separation of the reaction components. For a compound with the polarity of this compound, a normal-phase TLC system is typically utilized.

Stationary Phase: Silica gel 60 F254 coated on aluminum or glass plates is a common choice for the stationary phase. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of spots under UV light (at 254 nm), which is particularly useful for UV-active compounds like benzothiazole derivatives.

Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action. The composition of the mobile phase is optimized to achieve a significant difference in the retention factor (Rf) values between the reactants, products, and any intermediates. For this compound, a mixture of a non-polar solvent and a slightly more polar solvent is generally effective. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol in varying ratios. The optimal ratio is determined empirically to obtain Rf values ideally between 0.2 and 0.8 for the components of interest.

Visualization: After the elution, the TLC plate is dried and the separated spots are visualized. As benzothiazole derivatives often absorb UV light due to their aromatic structure, the primary method of visualization is by using a UV lamp. The spots will appear as dark areas on the fluorescent background. Additionally, staining reagents such as iodine vapor or potassium permanganate (B83412) solution can be used to visualize compounds that are not UV-active or to provide secondary confirmation.

By spotting the reaction mixture alongside the starting materials at different time intervals, a chemist can effectively monitor the reaction's progress. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase (Example) Hexane:Ethyl Acetate (e.g., 8:2 v/v) or Dichloromethane:Methanol (e.g., 9.5:0.5 v/v)
Visualization UV light (254 nm), Iodine vapor, Potassium permanganate stain
Application Qualitative monitoring of reaction progress, identification of starting materials, products, and by-products.

Electrochemical Detection Methods

Electrochemical detection methods offer high sensitivity and selectivity for the quantification of electroactive compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric Techniques: Voltammetry is a category of electroanalytical methods in which information about an analyte is derived from the measurement of current as a function of applied potential. For the analysis of this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed. These methods are capable of providing both qualitative (e.g., redox potentials) and quantitative (e.g., concentration) information. The benzothiazole moiety is known to be electrochemically active, and the presence of chloro and methyl substituents will influence its redox behavior.

Working Electrodes: The choice of the working electrode is crucial for the sensitivity and selectivity of the measurement. Common electrode materials include glassy carbon electrodes (GCE), boron-doped diamond electrodes (BDDE), and paste electrodes. These electrodes can be further modified with nanomaterials such as carbon nanotubes, graphene, or metallic nanoparticles to enhance their electrocatalytic activity and improve the detection limits for the target analyte.

Supporting Electrolyte: The analysis is performed in a solution containing a supporting electrolyte, which is an electrochemically inert salt that provides conductivity to the solution. The pH of the supporting electrolyte can significantly affect the electrochemical response of the analyte, and therefore, it is an important parameter to optimize.

The application of these electrochemical methods can be particularly advantageous for the analysis of this compound in complex matrices, offering a sensitive and often low-cost alternative to chromatographic techniques.

TechniquePrinciplePotential Application for this compound
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.Characterization of the redox properties of the compound.
Differential Pulse Voltammetry (DPV) A series of regular voltage pulses is superimposed on the linear potential sweep, and the current is measured immediately before each pulse and at the end of each pulse.Quantitative analysis with improved sensitivity and resolution compared to CV.
Square-Wave Voltammetry (SWV) A square-wave potential waveform is applied to the working electrode, and the current is sampled at the end of each forward and reverse pulse.Rapid and highly sensitive quantitative analysis.

Microfluidic Approaches for Synthesis and Analysis

Microfluidic technology, often referred to as "lab-on-a-chip," provides a platform for conducting chemical reactions and analyses in miniaturized systems with channels having dimensions in the micrometer range. This technology offers several advantages for the synthesis and analysis of this compound.

Microfluidic Synthesis: The synthesis of benzothiazole derivatives can be performed in microreactors. These systems offer enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, especially when dealing with hazardous reagents or exothermic reactions. The continuous flow nature of microreactors allows for automated synthesis and can lead to higher yields and purities of the final product compared to traditional batch processes. For the synthesis of this compound, a microfluidic setup could involve the precise mixing of the reactants in a microchannel, followed by passage through a heated zone to facilitate the reaction, and subsequent in-line purification or analysis.

Microfluidic Analysis: Microfluidic devices can also be designed for the rapid analysis of this compound. These analytical chips can integrate various operations such as sample injection, separation (e.g., by electrophoresis or chromatography), and detection (e.g., electrochemical or optical). The small sample and reagent volumes required reduce cost and waste. The integration of synthesis and analysis on a single chip (a micro total analysis system, or µTAS) allows for real-time reaction monitoring and optimization.

The application of microfluidics to the synthesis and analysis of this compound represents a modern and efficient approach that can accelerate research and development in this area.

FeatureAdvantage in SynthesisAdvantage in Analysis
Miniaturization Reduced reagent consumption and waste.Small sample volume requirements.
High Surface-to-Volume Ratio Enhanced heat and mass transfer, leading to faster reactions and better control.Rapid separation and detection.
Precise Control Accurate control of reaction temperature, pressure, and residence time.High reproducibility of analytical results.
Integration Potential for multi-step synthesis in a continuous flow.Integration of sample preparation, separation, and detection on a single chip.
Safety Improved safety when handling hazardous materials or exothermic reactions.Reduced exposure to hazardous chemicals.

Validation of Analytical Methods for Research Applications

The validation of analytical methods is a critical process to ensure that a chosen method is suitable for its intended purpose. For research applications such as purity assessment and reaction yield determination of this compound, method validation provides confidence in the reliability of the generated data. The validation process involves evaluating several key parameters as defined by guidelines such as those from the International Council for Harmonisation (ICH).

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Reaction Yield Determination: The yield of a reaction can be determined using a validated analytical method, often HPLC or a spectroscopic method like UV-Vis spectroscopy. For quantitative analysis, a calibration curve is constructed by measuring the response of a series of standards of known concentrations. The concentration of the analyte in the reaction mixture can then be determined by interpolation from this curve.

The following table summarizes the key validation parameters for a hypothetical HPLC method for the purity assessment and yield determination of this compound.

Validation ParameterDescriptionIllustrative Acceptance Criteria for Research Applications
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak for this compound should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the expected concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.98.0% to 102.0% recovery.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).%RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or column temperature.

Environmental Chemistry and Degradation Studies Academic/mechanistic

Photodegradation Pathways and Mechanisms

No specific studies detailing the photodegradation pathways and mechanisms of 5,6-Dichloro-2-methyl-1,3-benzothiazole were identified. Research on other benzothiazole (B30560) derivatives suggests that photolytic degradation can occur, but the influence of the dichloro and methyl substitutions on the rate and byproducts of this process remains uninvestigated. nih.gov

Biodegradation Pathways and Microbial Metabolism

Similarly, literature specifically addressing the biodegradation of this compound is scarce. While some studies have explored the microbial metabolism of other benzothiazoles, indicating that biodegradation is possible, the specific microorganisms and enzymatic processes that might be effective against this dichlorinated and methylated form have not been documented. semanticscholar.org The presence of chlorine atoms on the benzene (B151609) ring is known to affect the biodegradability of aromatic compounds, often making them more resistant to microbial attack. arizona.edu

Hydrolytic Stability and Transformation

There is a lack of available data concerning the hydrolytic stability of this compound. Understanding its stability in water is crucial for predicting its persistence in aquatic environments. Without experimental data, it is difficult to determine its susceptibility to hydrolysis under various pH conditions.

Theoretical Prediction of Environmental Fate and Persistence

While Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate of chemicals, specific predictions for this compound are not publicly available. ecetoc.orgtandfonline.com Theoretical estimations for a related compound, 5-chloro-2-methyl-benzothiazole, have been calculated, but these cannot be directly and accurately applied to the dichlorinated analogue due to the different electronic and steric effects of a second chlorine atom. chemeo.com

Emerging Research Directions and Future Perspectives for 5,6 Dichloro 2 Methyl 1,3 Benzothiazole

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of AI extends to optimizing synthetic pathways and predicting reaction outcomes, contributing to more efficient and sustainable chemical synthesis. mdpi.com Machine learning potentials can also reduce the need for complex quantum mechanical calculations, speeding up the exploration of large chemical search spaces for catalyst and material design. mdpi.com

Multidisciplinary Research Opportunities (e.g., Chemical Biology, Bioinorganic Chemistry)

The inherent versatility of the benzothiazole (B30560) scaffold lends itself to exploration in various multidisciplinary fields. In chemical biology, 5,6-Dichloro-2-methyl-1,3-benzothiazole and its derivatives can be developed as chemical probes to study biological processes. Their fluorescent properties, for example, can be harnessed to design sensors for specific biomolecules or to visualize cellular structures and events. mdpi.com

The field of bioinorganic chemistry offers opportunities to explore the coordination chemistry of benzothiazole derivatives with metal ions. These metal complexes can exhibit unique catalytic, medicinal, or material properties. The nitrogen and sulfur atoms in the benzothiazole ring are potential coordination sites, allowing for the design of novel metal-based drugs or catalysts.

Furthermore, the integration of benzothiazole chemistry with polymer science can lead to the development of new functional materials. Benzothiazole-containing polymers have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their electronic and photophysical properties.

Challenges and Limitations in Current Research on Substituted Benzothiazoles

Despite the broad spectrum of biological activities and applications of substituted benzothiazoles, several challenges and limitations persist in the current research landscape. mdpi.com A primary challenge is the prevalence of multidrug-resistant strains of bacteria and fungi, which necessitates the continuous development of novel antimicrobial agents with new mechanisms of action. nih.govbenthamdirect.com

In the realm of anticancer research, while many benzothiazole derivatives have shown promising in vitro activity, translating this to in vivo efficacy and clinical success remains a significant hurdle. nih.gov Issues such as poor solubility, unfavorable pharmacokinetic profiles, and off-target toxicity can limit the therapeutic potential of these compounds.

From a synthetic chemistry perspective, while numerous methods for the synthesis of benzothiazoles exist, many still rely on harsh reaction conditions, toxic reagents, or expensive metal catalysts. researchgate.net The development of more sustainable and environmentally friendly synthetic routes is an ongoing challenge. semanticscholar.orgnih.gov Additionally, the scalability of many reported synthetic protocols for industrial applications can be a limiting factor. mdpi.com

Potential for Novel Functional Materials and Molecular Probes

The unique photophysical properties of many benzothiazole derivatives make them attractive candidates for the development of novel functional materials and molecular probes. mdpi.com Their inherent fluorescence can be tuned by modifying the substituents on the benzothiazole core, leading to the design of probes with specific emission wavelengths. nih.gov

These compounds have been investigated as fluorescent probes for the detection of various analytes, including metal ions and reactive oxygen species. nih.gov For instance, theoretical studies have been conducted to design benzothiazole-based fluorescent probes for the sensitive detection of hydrazine (B178648). nih.gov

In materials science, the rigid and planar structure of the benzothiazole ring system, combined with its electronic properties, makes it a valuable building block for organic electronic materials. Research is ongoing to incorporate benzothiazole units into polymers and small molecules for applications in OLEDs, organic photovoltaics (OPVs), and sensors.

Advanced Computational Design and Optimization for Specific Research Goals

Computational chemistry has become a powerful tool for the rational design and optimization of molecules with desired properties. mdpi.com Techniques such as Density Functional Theory (DFT) allow for the detailed study of the electronic structure, geometry, and reactivity of benzothiazole derivatives. mdpi.comresearchgate.net This information is crucial for understanding structure-activity relationships and for designing compounds with improved performance.

Molecular docking and molecular dynamics simulations are widely used to predict the binding interactions of benzothiazole derivatives with biological targets such as enzymes and receptors. biointerfaceresearch.commdpi.com These computational methods can help in identifying key interactions and in guiding the design of more potent and selective inhibitors. biointerfaceresearch.com For example, docking studies have been used to understand the interaction of benzothiazole compounds with the DHPS enzyme, a target for antimicrobial agents. mdpi.com

Computational tools are also employed in the design of novel materials. By calculating properties such as frontier molecular orbital energies (HOMO-LUMO), polarizability, and hyperpolarizability, researchers can predict the electronic and non-linear optical properties of new benzothiazole-based dyes and materials. mdpi.comrsc.org

Sustainable Synthesis and Application Development in Academic Settings

In recent years, there has been a significant push towards the development of green and sustainable synthetic methodologies in academic and industrial research. researchgate.netsemanticscholar.org For benzothiazole synthesis, this involves the use of environmentally benign solvents (such as water or ethanol), milder reaction conditions, and recyclable catalysts. researchgate.netnih.gov

Microwave-assisted synthesis and the use of biocatalysts are examples of green chemistry approaches that have been successfully applied to the synthesis of benzothiazole derivatives. mdpi.compharmacyjournal.in These methods often lead to shorter reaction times, higher yields, and reduced waste generation compared to traditional synthetic protocols. pharmacyjournal.in

Academic research plays a crucial role in exploring and optimizing these sustainable synthetic routes. mdpi.com Furthermore, academic labs are often at the forefront of discovering new applications for these compounds, from fundamental biological research to the development of novel materials. The development of one-pot synthesis and atom-economic procedures are key areas of focus. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.